molecular formula C11H11BrFNOS B8634221 5-(5-Bromo-2-fluorophenyl)-5-methylmorpholine-3-thione

5-(5-Bromo-2-fluorophenyl)-5-methylmorpholine-3-thione

Cat. No. B8634221
M. Wt: 304.18 g/mol
InChI Key: BBEGEURGYFVXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-fluorophenyl)-5-methylmorpholine-3-thione is a useful research compound. Its molecular formula is C11H11BrFNOS and its molecular weight is 304.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11BrFNOS

Molecular Weight

304.18 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-5-methylmorpholine-3-thione

InChI

InChI=1S/C11H11BrFNOS/c1-11(6-15-5-10(16)14-11)8-4-7(12)2-3-9(8)13/h2-4H,5-6H2,1H3,(H,14,16)

InChI Key

BBEGEURGYFVXPR-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(=S)N1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(5-bromo-2-fluoro-phenyl)-5-methyl-morpholin-3-one (CAS registry 1266784-13-7) (26.0 g, 82 mmol) in THF (520 ml) was added Lawesson's reagent (33.91 g, 82 mmol) and the reaction was heated for 2 h at reflux, then stirred for 14 h at rt. The solvent was evaporated and the title compound was prepurified by FC (toluene). Remaining impurities were removed by washing the toluene fractions with sat. aq. NaHCO3 soln. and water, the combined organic layers were dried over Na2SO4 and concentrated. Crude product was washed with MTBE and used in the next step without further purification.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
33.91 g
Type
reactant
Reaction Step One
Name
Quantity
520 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.